
4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid isopropylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid isopropylamide is a complex organic compound that features both an amino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid isopropylamide typically involves a multi-step process. One common method includes the reaction of 4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid with isopropylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid isopropylamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid isopropylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid isopropylamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(3,5-Diaminobenzoyl) phenoxy) phthalonitrile
- 4-(3-Aminophenoxy)phthalic acid
Uniqueness
4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid isopropylamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C15H17N3O2 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
4-(3-aminophenoxy)-N-propan-2-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C15H17N3O2/c1-10(2)18-15(19)14-9-13(6-7-17-14)20-12-5-3-4-11(16)8-12/h3-10H,16H2,1-2H3,(H,18,19) |
InChI Key |
NYYJHVLVNPJUIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=NC=CC(=C1)OC2=CC=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


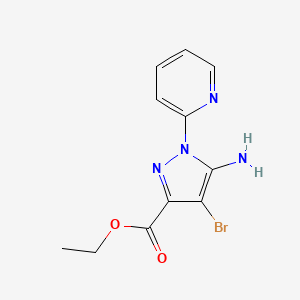

![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-4-methylpentanoic acid](/img/structure/B12068272.png)
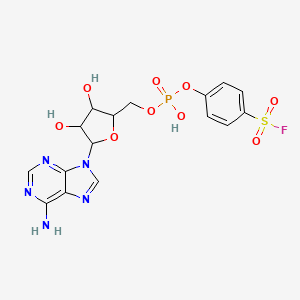
![Adenosine, N-[(2-methoxyphenyl)methyl]-](/img/structure/B12068283.png)
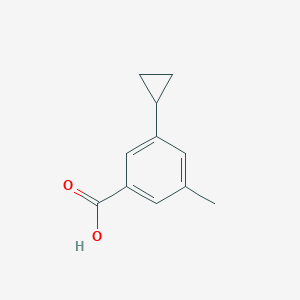
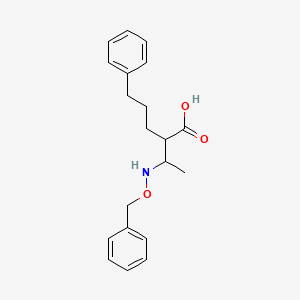

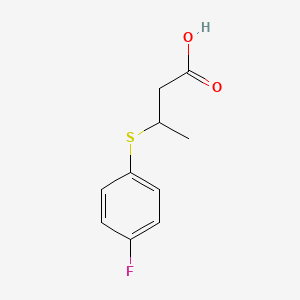
![2-Propenoic acid, 2-methyl-, 2-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]methylamino]ethyl ester](/img/structure/B12068320.png)
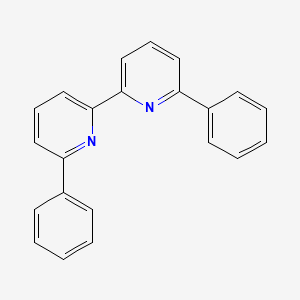


![2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine](/img/structure/B12068351.png)
